molecular formula C35H38O8 B14187671 2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate} CAS No. 874351-63-0

2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}

Cat. No.: B14187671
CAS No.: 874351-63-0
M. Wt: 586.7 g/mol
InChI Key: GUYJJEZNKXTJNF-UHFFFAOYSA-N
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Description

2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate} is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its phenylene core, which is substituted with octyloxycarbonyl and prop-2-en-1-yloxybenzoate groups, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate} typically involves multi-step organic reactions. One common method includes the esterification of 1,4-phenylenediamine with octyloxycarbonyl chloride, followed by the reaction with 4-[(prop-2-en-1-yl)oxy]benzoic acid under specific conditions . The reaction conditions often require the use of catalysts and solvents to facilitate the esterification and ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate} undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate} has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate} involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial purposes .

Properties

CAS No.

874351-63-0

Molecular Formula

C35H38O8

Molecular Weight

586.7 g/mol

IUPAC Name

octyl 2,5-bis[(4-prop-2-enoxybenzoyl)oxy]benzoate

InChI

InChI=1S/C35H38O8/c1-4-7-8-9-10-11-24-41-35(38)31-25-30(42-33(36)26-12-16-28(17-13-26)39-22-5-2)20-21-32(31)43-34(37)27-14-18-29(19-15-27)40-23-6-3/h5-6,12-21,25H,2-4,7-11,22-24H2,1H3

InChI Key

GUYJJEZNKXTJNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCC=C)OC(=O)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

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